molecular formula C11H14BrNO3 B12231727 [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol

[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol

Cat. No.: B12231727
M. Wt: 288.14 g/mol
InChI Key: ATYIDFWGLKMSFS-UHFFFAOYSA-N
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Description

[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol: is a compound that features a piperidine ring substituted with a bromofuran carbonyl group and a methanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol typically involves the reaction of 5-bromofuran-2-carboxylic acid with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by agents such as 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often using continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol is not fully elucidated. piperidine derivatives generally interact with various molecular targets, including enzymes and receptors, modulating their activity. The bromofuran moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of the bromofuran moiety in [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol distinguishes it from other piperidine derivatives. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H14BrNO3/c12-10-2-1-9(16-10)11(15)13-5-3-8(7-14)4-6-13/h1-2,8,14H,3-7H2

InChI Key

ATYIDFWGLKMSFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC=C(O2)Br

Origin of Product

United States

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